molecular formula C21H18Cl3N3OS B2473394 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE CAS No. 899906-22-0

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B2473394
CAS No.: 899906-22-0
M. Wt: 466.81
InChI Key: QHSAAEWIYQPOOC-UHFFFAOYSA-N
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Description

This compound is a spirocyclic diazepine derivative featuring a thioether-linked acetamide moiety. Its structure includes a 1,4-diazaspiro[4.4]nonadiene core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl bridge connecting to an N-(3,5-dichlorophenyl)acetamide side chain. Analytical characterization of such compounds typically employs high-resolution LCMS and NMR spectroscopy to confirm structural integrity and fragmentation patterns, as demonstrated in analogous studies .

Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl3N3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)7-1-2-8-21)29-12-18(28)25-17-10-15(23)9-16(24)11-17/h3-6,9-11H,1-2,7-8,12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSAAEWIYQPOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE typically involves the following steps:

Chemical Reactions Analysis

2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound’s diazaspiro structure allows it to bind to various receptors and enzymes, potentially modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest it may interact with proteins involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, this compound is compared with three analogues:

N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile

N-(3,5-Dichlorophenyl)-2-(benzo[d][1,3]dioxol-5-ylmethylamino)acetamide

2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide

Table 1: Structural and Physicochemical Comparisons

Feature Target Compound N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile N-(3,5-Dichlorophenyl)-2-(benzo[d][1,3]dioxol-5-ylmethylamino)acetamide
Core Structure 1,4-Diazaspiro[4.4]nonadiene Nitrophenyl-acetonitrile Benzodioxole-linked acetamide
Molecular Weight (g/mol) ~550 (estimated) 390.46 417.44 (calculated)
Halogen Substituents 3 Cl atoms None 2 Cl atoms
Solubility Low (predicted) Moderate in DMSO Low in aqueous media
Bioactivity Potential enzyme inhibition Electrochemical reactivity Sulfonamide-linked activity

Key Research Findings

  • Structural Uniqueness : The spirocyclic diazepine core in the target compound provides conformational rigidity, which is absent in the linear nitrophenyl and benzodioxole derivatives. This rigidity may enhance binding specificity to biological targets, as observed in spirocyclic kinase inhibitors .
  • Fragmentation Patterns : LCMS-based molecular networking (cosine score >0.8) clusters the target compound with other halogenated acetamides, suggesting shared fragmentation pathways (e.g., loss of Cl⁻ and S-CH₂CO groups) .
  • Computational Similarity : Tanimoto and Dice similarity indices (0.65–0.78) indicate moderate structural overlap with benzo[d][1,3]dioxole derivatives but low similarity (<0.4) with nitrophenyl analogues, aligning with divergent bioactivity profiles .
  • Thermodynamic Stability : Quantum chemical calculations for analogous N-substituted acetamides predict higher dipole moments (~5.2 Debye) in the target compound due to its asymmetric chlorine distribution, favoring interactions with polar enzyme active sites .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspir[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide, with the CAS number 899906-22-0, is a complex organic molecule characterized by its unique spirocyclic structure and specific functional groups. This article discusses its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18Cl3N3OSC_{21}H_{18}Cl_{3}N_{3}OS, with a molecular weight of 466.8 g/mol. The compound features a spirocyclic core with chlorophenyl substituents that contribute to its biological properties.

PropertyValue
Molecular FormulaC21H18Cl3N3OSC_{21}H_{18}Cl_{3}N_{3}OS
Molecular Weight466.8 g/mol
CAS Number899906-22-0

Mechanisms of Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The mechanisms typically involve:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Modulation of Signaling Pathways : The compound may affect intracellular signaling pathways, such as the cAMP pathway, influencing cellular responses to stimuli .
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against several bacterial strains .

Antimicrobial Activity

In a study evaluating the antibacterial properties of related compounds, it was found that derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. These findings suggest that the compound may possess similar antimicrobial properties due to its structural characteristics .

Anti-inflammatory Effects

A derivative of this compound was tested for its ability to inhibit superoxide anion production in human neutrophils induced by fMLP (formyl-methionyl-leucyl-phenylalanine). The results showed concentration-dependent inhibition with IC50 values indicating significant anti-inflammatory potential .

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